molecular formula C9H9F3N2O2 B2715820 2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2199384-69-3

2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Cat. No. B2715820
CAS RN: 2199384-69-3
M. Wt: 234.178
InChI Key: RTRJRLLNENEHGO-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one” is a complex organic molecule. It likely contains a pyridazinone ring, which is a type of heterocyclic compound . Pyridazinones and their derivatives have been studied for their diverse pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazinones can generally be synthesized through various methods, including the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Synthesis of H-Phosphonates

This compound is used as a precursor for the synthesis of H-Phosphonates. A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates via bis (2,2,2 trifluoroethyl) phosphonate (BTFEP) is described . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Trifluoroethylation of Indoles

It is used in the direct 2,2,2-trifluoroethylation of indoles via C–H functionalization . The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

3. Synthesis of Fluorinated Alkyl and Aryl Ethers An efficient synthesis of fluorinated alkyl and aryl ethers was achieved by the use of s -triazene derived fluorinated reagent 2,4,6-tris- (2,2,2-trifluoro-ethoxy)- [1,3,5] triazene (TriTFET) . The procedure offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules .

Nonprostanoid PGI2 Agonist

A pyridazinone derivative has been reported as a nonprostanoid PGI2 agonist . It inhibited ADP-induced aggregation of human platelets .

Synthesis of Mono-Substituted H-Phosphonates

This compound was first employed by Gibbs et al. in a reaction for the synthesis of mono-substituted H-phosphonates, utilizing transesterification via heating, to hetero-substituted H-phosphonates with subsequent saponification .

6. Synthesis of Homo- and Hetero-Di-Substituted Dialkyl H-Phosphonates The transesterification of bis- (2,2,2-trifluoroethyl) H-phosphonate (BTFEP) under microwave conditions was utilized to synthesize seven homo- and six hetero-di-substituted dialkyl H-phosphonates .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-14-8(15)3-6-4-16-2-1-7(6)13-14/h3H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRJRLLNENEHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)N(N=C21)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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